molecular formula C7H15NS B1374443 2-(Propan-2-yl)thiomorpholine CAS No. 1354949-45-3

2-(Propan-2-yl)thiomorpholine

Cat. No.: B1374443
CAS No.: 1354949-45-3
M. Wt: 145.27 g/mol
InChI Key: PZXQCEVMESPTFU-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)thiomorpholine, also known as 2-isopropylthiomorpholine, is a heterocyclic organic compound with the molecular formula C7H15NS. It is a derivative of thiomorpholine, where the hydrogen atom at the second position is replaced by an isopropyl group.

Scientific Research Applications

2-(Propan-2-yl)thiomorpholine has several scientific research applications, including:

Safety and Hazards

The safety information for “2-(Propan-2-yl)thiomorpholine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Morpholine and thiomorpholine are seen as heterocyclic leitmotif showcasing versatility in their pharmacological activity . This diversity has made researchers keen and propelled them to explore these privileged scaffolds . Therefore, it can be expected that future research will continue to explore the potential applications of “2-(Propan-2-yl)thiomorpholine” and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)thiomorpholine typically involves the reaction of thiomorpholine with isopropyl halides under basic conditions. One common method is the alkylation of thiomorpholine with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yl)thiomorpholine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can alter the compound’s interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

2-propan-2-ylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXQCEVMESPTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-45-3
Record name 2-(propan-2-yl)thiomorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Propan-2-yl)thiomorpholine
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2-(Propan-2-yl)thiomorpholine
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2-(Propan-2-yl)thiomorpholine
Reactant of Route 4
2-(Propan-2-yl)thiomorpholine
Reactant of Route 5
2-(Propan-2-yl)thiomorpholine
Reactant of Route 6
2-(Propan-2-yl)thiomorpholine

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